molecular formula C12H13BrO3 B2728900 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde CAS No. 426232-67-9

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde

Cat. No.: B2728900
CAS No.: 426232-67-9
M. Wt: 285.137
InChI Key: SNXYFRWECZCTTP-UHFFFAOYSA-N
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Description

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde is an organic compound with a complex structure that includes allyloxy, bromo, and ethoxy functional groups attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxybenzaldehyde to introduce the bromo group. This is followed by the alkylation of the hydroxyl group with allyl bromide to form the allyloxy group. Finally, the ethoxy group is introduced through an etherification reaction with ethyl iodide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

Scientific Research Applications

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The bromo group can participate in halogen bonding, influencing molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Allyloxy)benzaldehyde: Lacks the bromo and ethoxy groups, making it less versatile in chemical reactions.

    3-Bromo-4-hydroxybenzaldehyde: Lacks the allyloxy and ethoxy groups, limiting its applications.

    5-Ethoxy-2-hydroxybenzaldehyde: Lacks the allyloxy and bromo groups, reducing its reactivity.

Uniqueness

4-(Allyloxy)-3-bromo-5-ethoxybenzaldehyde is unique due to the presence of all three functional groups (allyloxy, bromo, and ethoxy) on the benzaldehyde core. This combination of groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3-bromo-5-ethoxy-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h3,6-8H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNXYFRWECZCTTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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